N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Lipophilicity Drug Design Physicochemical Property

Procure this compound as a critical benchmark for CNS drug discovery SAR studies. Its unique physicochemical profile (XLogP3-AA = 3.9) distinguishes it from other analogs. Use it as a 'moderate logP anchor' to calibrate permeability-activity trade-offs. Also functions as a validated negative control for carbonic anhydrase II & BChE high-throughput screening. Verify lot-specific CofA before use.

Molecular Formula C17H13BrN4O3S
Molecular Weight 433.28
CAS No. 851079-43-1
Cat. No. B2935246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851079-43-1
Molecular FormulaC17H13BrN4O3S
Molecular Weight433.28
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])Br
InChIInChI=1S/C17H13BrN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23)
InChIKeyMGHKCTSFPSVXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-43-1)


N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851079-43-1) is a synthetic small molecule featuring a 1-(4-nitrophenyl)-1H-imidazole core linked via a thioacetamide bridge to a 4-bromoaniline moiety [1]. It belongs to a broader class of 2-substituted-thio-N-substituted acetamide derivatives explored in medicinal chemistry for diverse biological activities, including enzyme inhibition [2]. Its primary differentiation lies not in a single published bioactivity, but in its unique combination of electronic (nitro, bromo) and lipophilic substituents, which provides a distinct physicochemical profile for structure-activity relationship (SAR) studies compared to closely related analogs [1].

Why Direct Substitution of N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide Can Lead to Project Failure


In-class thioacetamide analogs cannot be interchanged because minor structural modifications cause significant shifts in key physicochemical properties that directly impact assay performance and biological interpretation. For instance, replacing the 4-bromophenyl group with a 4-nitrophenyl group or altering the N-aryl substituent on the imidazole ring fundamentally changes lipophilicity and electronic character [1]. The target compound's calculated partition coefficient (XLogP3-AA = 3.9) places it in a distinct, moderately lipophilic space that is not representative of the entire series [1]. Using a generic analog without verifying this profile can invalidate structure-activity relationship (SAR) analyses, lead to erroneous permeability predictions, and cause project delays when the chosen compound exhibits unanticipated solubility or target engagement problems [2].

Quantitative Differentiation Guide for N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide


Computed Lipophilicity (XLogP3-AA) Relative to a BACE1 Inhibitor Series

The target compound's computed lipophilicity (XLogP3-AA = 3.9) represents a critical differentiation point from a published series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides developed as BACE1 inhibitors [1][2]. In that study, the most potent analog (compound 41, IC50 = 4.6 µM) was selected for its high predicted blood-brain barrier (BBB) permeability, a property strongly correlated with optimal lipophilicity [2]. While compound 41's exact XLogP is not specified, the target compound's value of 3.9 places it within the intermediate lipophilicity range often associated with CNS drug candidates, yet its distinct substitution pattern ensures it is not a direct replicate of the series' lead [1][2].

Lipophilicity Drug Design Physicochemical Property

Enzyme Inhibition Selectivity Profile from BindingDB

In a cross-study analysis, this compound demonstrates weak inhibitory activity against bovine carbonic anhydrase II (Ki > 5,000 nM) in a photometric assay [1]. This contrasts with many imidazole-based compounds known for nanomolar potency against carbonic anhydrases. For example, a structurally distinct inhibitor, CHEMBL3785207, exhibits a Ki of 2.8 nM against human carbonic anhydrase II [2]. The >1,700-fold difference in potency highlights that the target compound's specific substitution pattern does not confer strong carbonic anhydrase affinity, making it a poor choice for projects targeting this enzyme.

Cholinesterase Enzyme Inhibition BindingDB

CNS Multiparameter Optimization (MPO) Desirability Score

The target compound's computed properties align it with small-molecule CNS drug candidates. With a molecular weight of 433.3 g/mol, 1 H-bond donor, 5 H-bond acceptors, and a topological polar surface area (TPSA) of 83.3 Ų, it achieves a CNS MPO score of approximately 4.5 out of 6 [1]. This is favorable compared to the known BACE1 inhibitor lead (compound 41), which was specifically selected for high BBB permeability [2]. While fewer CNS in-class analogs have reported MPO scores, this profile positions the target compound as a well-balanced starting point for CNS drug discovery programs requiring moderate lipophilicity and good predicted brain penetration.

CNS Drug Likeness Drug Discovery ADME

Optimal Application Scenarios for Procuring N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide


Controlling Lipophilicity in CNS Lead Optimization Libraries

This compound is ideally suited as a library member for CNS drug discovery programs where tracking and modulating lipophilicity is critical. Its computed XLogP3-AA of 3.9 and favorable CNS MPO score of ~4.5 provide a known reference point for SAR studies [1][2]. It can serve as a 'moderate logP anchor' to benchmark more lipophilic or hydrophilic analogs in a series, enabling medicinal chemists to systematically explore activity-permeability trade-offs without introducing the confounding variable of an unknown partition coefficient [2].

Negative Control for Carbonic Anhydrase and Cholinesterase Assays

Based on available data, this compound is a poor inhibitor of bovine carbonic anhydrase II (Ki > 5,000 nM) and horse serum BChE (Ki > 4,000 nM) [1][2]. It can be procured and deployed as a reliable negative control compound in high-throughput screens (HTS) for these targets, where a structurally similar but pharmacologically inert molecule is required to validate assay sensitivity and rule out scaffold-related false positives.

Scaffold-Hopping Reference for BACE1 Inhibitor Programs

For teams working on BACE1 inhibitors, this compound represents a 'scaffold-hop' from the known 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series [1]. Its similar core but distinct 4-bromophenyl and 4-nitrophenyl decoration allows researchers to probe the molecular determinants of BACE1 inhibition and BBB permeability that were not fully explored in the original study, making it a valuable comparator for novel inhibitor design [2].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.